molecular formula C20H18N4O B2904530 2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 932988-50-6

2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2904530
CAS No.: 932988-50-6
M. Wt: 330.391
InChI Key: OYCKXVFPZQKIJB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the condensation of appropriate precursors such as 2-methoxyphenyl hydrazine and a suitable β-diketone under acidic conditions. The reaction mixture is then heated to facilitate the cyclization process, forming the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the material science industry, this compound can be utilized in the design of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidin-7-amine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

  • 2-Methoxyphenyl derivatives: Compounds containing the 2-methoxyphenyl group can exhibit different properties based on their functional groups and molecular frameworks.

Uniqueness: 2-(2-Methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-12-19(22-15-8-4-3-5-9-15)24-20(21-14)13-17(23-24)16-10-6-7-11-18(16)25-2/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCKXVFPZQKIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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